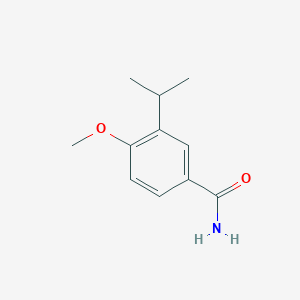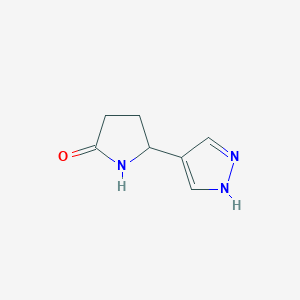
7-Hydrazinyl-1,3-dimethyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydrazinyl-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinyl-1,3-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to produce the indazole core . Another approach involves the use of 2-hydroxylbenzaldehyde under similar conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of an N–N bond in the presence of a suitable organometallic reagent and solvent, such as DMSO, under an oxygen atmosphere .
化学反应分析
Types of Reactions: 7-Hydrazinyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
作用机制
The mechanism of action of 7-Hydrazinyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
相似化合物的比较
1H-Indazole: The parent compound without the hydrazinyl and dimethyl substitutions.
2H-Indazole: Another tautomeric form of indazole.
5,7-Dimethyl-1H-indazole: Similar structure but lacks the hydrazinyl group.
Uniqueness: 7-Hydrazinyl-1,3-dimethyl-1H-indazole stands out due to its specific substitutions, which confer unique chemical and biological properties. The hydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, while the dimethyl groups increase its stability and lipophilicity .
属性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC 名称 |
(1,3-dimethylindazol-7-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-6-7-4-3-5-8(11-10)9(7)13(2)12-6/h3-5,11H,10H2,1-2H3 |
InChI 键 |
JWQKXUTZBXQNCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C=CC=C2NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)

![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)


![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)





![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)


